
1-(4-fluorophenyl)-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)-2-propen-1-one
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related fluorophenyl and pyrazolyl-containing compounds involves the condensation of appropriate chalcones with hydrazine hydrate in the presence of aliphatic acids. This method has been used to prepare compounds with dihedral angles between the pyrazole and the fluoro-substituted rings, indicating the influence of the substituents on the compound's overall structure (Loh et al., 2013).
Molecular Structure Analysis
Molecular structure analyses of similar compounds have been conducted using various spectroscopic and crystallographic techniques. The crystal structure of such compounds is often stabilized by hydrogen bonds and weak intermolecular interactions. For instance, a study demonstrated that crystal packing is influenced by N–H…O hydrogen bonds and other weak interactions, highlighting the planarity and conformational preferences of these molecules (Jasinski et al., 2012).
Chemical Reactions and Properties
Chemical reactions involving fluorophenyl-pyrazolyl compounds typically explore the reactivity of the functional groups present in the molecule. For example, nucleophilic substitution reactions have been employed to introduce fluorine atoms into the pyrazole ring, demonstrating the feasibility of modifying the compound's chemical properties for specific applications (Katoch-Rouse & Horti, 2003).
Physical Properties Analysis
The physical properties of these compounds, such as melting points, solubility, and crystallinity, are closely related to their molecular structure. Detailed physical property analysis is essential for understanding the material's behavior in different environments and for potential applications in fields such as materials science and pharmaceuticals.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with other molecules, are key aspects of research into fluorophenyl-pyrazolyl compounds. Studies on halogenated pyrazoles have shown that halo substitution can enhance antifungal effects, indicating the potential of these compounds in developing new antimicrobial agents (Menozzi et al., 2004).
Applications De Recherche Scientifique
Synthesis and Structural Characterization
Research has demonstrated the synthesis and structural elucidation of compounds related to "1-(4-fluorophenyl)-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)-2-propen-1-one." One study involved the synthesis of isostructural thiazoles featuring 4-fluorophenyl and trimethylpyrazolyl groups, revealing their high yields and detailed structural characterization through single crystal diffraction, showcasing the planar nature of the molecules apart from one of the fluorophenyl groups (Kariuki et al., 2021). Another study focused on the synthesis and X-ray structural determination of N-substituted pyrazolines, highlighting the dihedral angles between pyrazole and fluorophenyl rings, indicating minimal deviation from planarity (Loh et al., 2013).
Photophysical Properties and Applications
Investigations into the photophysical properties of related compounds have led to the development of donor-substituted 1,3,5-triaryl-2-pyrazoline fluorophores. These studies have explored the influence of aryl substituents on photophysical characteristics, offering insights into their potential applications in biological imaging and intracellular pH probing due to their membrane permeability, low toxicity, and high quantum yield (Fahrni et al., 2003).
Antimicrobial Activity
Fluorine-containing pyrazole-based derivatives have been synthesized and evaluated for their antimicrobial activities against various bacterial and fungal strains. Compounds have shown potent inhibitory actions, suggesting their utility in developing new antimicrobial agents (Desai et al., 2012), (Shelke et al., 2007).
Anticancer and Enzyme Inhibition Studies
Several studies have focused on the synthesis of related compounds and their evaluation for anticancer activity and enzyme inhibition. Notable findings include the identification of compounds with significant cytotoxic activities and potential as carbonic anhydrase inhibitors, indicating their relevance in anticancer drug development (Gul et al., 2016), (Gul et al., 2018).
Propriétés
IUPAC Name |
(Z)-1-(4-fluorophenyl)-3-(1,3,5-trimethylpyrazol-4-yl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN2O/c1-10-14(11(2)18(3)17-10)8-9-15(19)12-4-6-13(16)7-5-12/h4-9H,1-3H3/b9-8- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQMNEPLLWIPYKC-HJWRWDBZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)C=CC(=O)C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=NN1C)C)/C=C\C(=O)C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



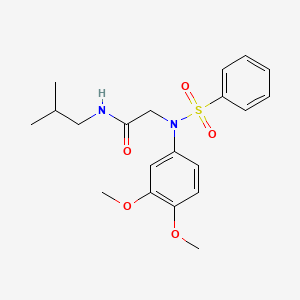
![5-[(4-ethoxyphenoxy)methyl]-N-(4-pyridinylmethyl)-2-furamide](/img/structure/B4557914.png)

![4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)-3-pyridazinyl]-N-(4-fluorophenyl)-1-piperazinecarboxamide](/img/structure/B4557920.png)
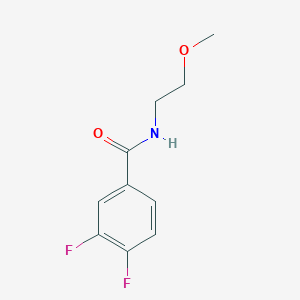
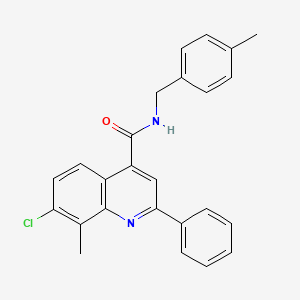

![2-(phenylthio)-N-[4-(1-pyrrolidinyl)benzyl]acetamide](/img/structure/B4557957.png)
![2-chloro-N-{3-[(methylamino)carbonyl]phenyl}benzamide](/img/structure/B4557964.png)
![N-[4-(1-piperidinylcarbonyl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B4557973.png)
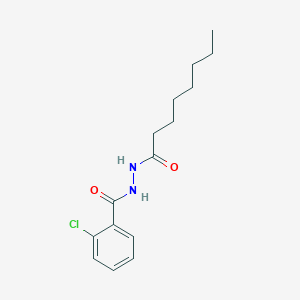
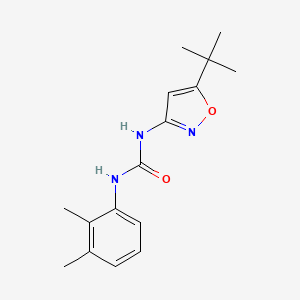
![1-methyl-5-[({1-[3-(1H-pyrrol-1-yl)phenyl]ethyl}amino)carbonyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B4557996.png)
